(2r,3s)-3-Aminopentan-2-ol

Catalog No.
S3429779
CAS No.
482615-48-5
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2r,3s)-3-Aminopentan-2-ol

CAS Number

482615-48-5

Product Name

(2r,3s)-3-Aminopentan-2-ol

IUPAC Name

(2R,3S)-3-aminopentan-2-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5+/m1/s1

InChI Key

BKFGLDUWYUYHRF-UHNVWZDZSA-N

SMILES

CCC(C(C)O)N

Canonical SMILES

CCC(C(C)O)N

Isomeric SMILES

CC[C@@H]([C@@H](C)O)N

(2R,3S)-3-Aminopentan-2-ol is a chiral amino alcohol with the molecular formula C5_5H13_{13}NO. It features two stereogenic centers at the second and third carbon atoms, which contribute to its optical activity. This compound is recognized for its unique structural properties, making it valuable in both chemical and pharmaceutical applications. Its chiral nature allows it to participate in various biochemical interactions, which are critical for its role in medicinal chemistry and organic synthesis .

  • Oxidation: The compound can be oxidized to produce corresponding amino ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4_4) and chromium trioxide (CrO3_3).
  • Reduction: Further reduction may yield primary or secondary amines. Sodium borohydride (NaBH4_4) and lithium aluminum hydride (LiAlH4_4) are frequently used reducing agents.
  • Substitution: The hydroxyl group can be substituted with various functional groups using reagents like thionyl chloride (SOCl2_2), leading to halogenated derivatives .

Common Reagents and Conditions

Reaction TypeReagents UsedProducts Formed
OxidationKMnO4_4, CrO3_3Amino ketones or aldehydes
ReductionNaBH4_4, LiAlH4_4Amines
SubstitutionSOCl2_2Halogenated compounds

(2R,3S)-3-Aminopentan-2-ol exhibits significant biological activity due to its ability to interact with enzymes and receptors. It can act as a ligand, modulating enzyme activity and influencing various biochemical pathways. Research indicates potential therapeutic effects in different biological systems, making it a candidate for further pharmacological studies .

The synthesis of (2R,3S)-3-Aminopentan-2-ol typically involves the reduction of the corresponding amino ketone, specifically (2R,3S)-3-Aminopentan-2-one.

Synthetic Routes

  • Reduction with Sodium Borohydride: This method is commonly employed under controlled conditions to ensure high yields while minimizing side reactions.
  • Lithium Aluminum Hydride Reduction: Another effective method that operates under an inert atmosphere to prevent oxidation.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation using palladium on carbon (Pd/C) can facilitate the conversion of amino ketones to the desired amino alcohol under high pressure and temperature conditions .

(2R,3S)-3-Aminopentan-2-ol is utilized in various fields:

  • Chemical Synthesis: It serves as a chiral building block for synthesizing complex organic molecules.
  • Pharmaceuticals: The compound is investigated for its potential therapeutic roles and as a precursor in drug development.
  • Industrial Use: It is applied in producing fine chemicals and intermediates for various industrial processes .

Studies on the interactions of (2R,3S)-3-Aminopentan-2-ol have highlighted its role in modulating enzyme activity and influencing biochemical pathways. Its affinity for specific molecular targets suggests potential applications in drug design and development, particularly in creating compounds that can effectively interact with biological systems .

(2R,3S)-3-Aminopentan-2-ol shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberStructural Features
(2S,3R)-3-Aminopentan-2-ol482615-46-3Similar chiral centers but different stereochemistry
cis-2-Aminocyclohexanol hydrochloride951000-34-3Contains a cyclohexane ring
trans-2-Aminocyclohexanol hydrochloride5456-63-3Also features a cyclohexane ring
(1R,2S)-2-Aminocyclopentanol hydrochloride137254-03-6Cyclopentane structure
2-Aminocyclohexanol hydrochloride89584-01-0Similar cyclic structure

Uniqueness

The uniqueness of (2R,3S)-3-Aminopentan-2-ol lies in its specific stereochemistry and its dual functional groups (amino and hydroxyl), which allow it to participate in diverse

Dates

Modify: 2023-08-19

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